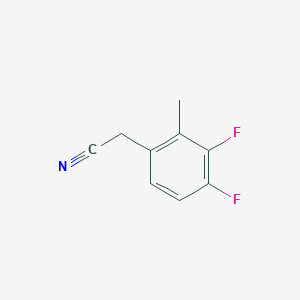

2-(3,4-Difluoro-2-methylphenyl)acetonitrile

Description

2-(3,4-Difluoro-2-methylphenyl)acetonitrile is a fluorinated aromatic nitrile derivative characterized by a phenyl ring substituted with two fluorine atoms (positions 3 and 4) and a methyl group (position 2). The acetonitrile moiety (-CH2CN) enhances its utility as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications.

Properties

Molecular Formula |

C9H7F2N |

|---|---|

Molecular Weight |

167.15 g/mol |

IUPAC Name |

2-(3,4-difluoro-2-methylphenyl)acetonitrile |

InChI |

InChI=1S/C9H7F2N/c1-6-7(4-5-12)2-3-8(10)9(6)11/h2-3H,4H2,1H3 |

InChI Key |

APVWYBIKAMBEOP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1F)F)CC#N |

Origin of Product |

United States |

Preparation Methods

Aromatic Ring Functionalization

The 3,4-difluoro substitution pattern on the phenyl ring is established via selective electrophilic fluorination or halogen exchange reactions. The methyl group at the 2-position is introduced through methylation reactions such as Friedel-Crafts alkylation or directed ortho-metalation followed by methyl electrophile quenching.

Acetonitrile Group Introduction

The acetonitrile side chain is typically introduced via one of the following routes:

- Nucleophilic Substitution: Starting from a suitable benzyl halide derivative (e.g., 2-(3,4-difluoro-2-methylphenyl)ethyl bromide), treatment with sodium cyanide or potassium cyanide under controlled conditions leads to substitution of the halide by the nitrile group.

- Knoevenagel Condensation: An alternative involves condensation of 3,4-difluoro-2-methylbenzaldehyde with cyanide sources or malononitrile derivatives, followed by reduction steps.

- Cross-Coupling Reactions: Transition metal-catalyzed cyanation of aryl halides bearing the difluoro and methyl substituents.

Representative Synthetic Route

A generalized synthetic sequence is as follows:

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | Selective fluorination | 2-methylphenyl precursor | Electrophilic fluorinating agent | 3,4-difluoro-2-methylphenyl intermediate |

| 2 | Side-chain halogenation | 3,4-difluoro-2-methylphenyl derivative | NBS or other halogenating agent | Benzyl halide intermediate |

| 3 | Cyanide substitution | Benzyl halide intermediate | NaCN or KCN, polar aprotic solvent | 2-(3,4-Difluoro-2-methylphenyl)acetonitrile |

Experimental Conditions and Yields

Based on literature data and analogous compound syntheses, typical conditions and yields are summarized below:

| Reaction Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Electrophilic fluorination | Use of Selectfluor or NFSI, mild heat | 70-85 | Requires regioselective control for 3,4-difluoro pattern |

| Benzyl halide formation | N-bromosuccinimide (NBS), light or heat | 80-90 | Radical bromination at benzylic position |

| Cyanide substitution | NaCN in DMSO or DMF, 50-80°C | 75-88 | Toxic reagents require careful handling |

Mechanistic Insights

- The fluorination step exploits the electron-rich aromatic ring and directing effects of the methyl group to achieve substitution at the 3 and 4 positions.

- Benzylic halogenation proceeds via radical intermediates, facilitated by light or thermal initiation.

- Cyanide substitution occurs via an SN2 mechanism, where the cyanide ion displaces the halide at the benzylic position.

Comparative Analysis of Preparation Routes

| Method | Advantages | Disadvantages | Applicability to 2-(3,4-Difluoro-2-methylphenyl)acetonitrile |

|---|---|---|---|

| Direct cyanide substitution | Straightforward, high yield | Use of toxic cyanide salts | Preferred for final step cyanide introduction |

| Knoevenagel condensation | Alternative route, milder reagents | Multi-step, lower overall yield | Less common for this compound |

| Cross-coupling cyanation | High selectivity, mild conditions | Requires expensive catalysts | Useful for late-stage functionalization |

Summary of Research Findings

- The compound’s synthesis aligns with standard aromatic nitrile preparation methods, adapted for difluoro and methyl substitution patterns.

- Regioselectivity in fluorination is critical and typically achieved through electrophilic fluorinating agents under controlled conditions.

- Benzylic halogenation followed by cyanide substitution is the most practical and widely used route.

- Yields are generally high when reactions are optimized, but care is needed due to the toxicity of cyanide reagents.

- No direct preparation methods for 2-(3,4-Difluoro-2-methylphenyl)acetonitrile were found in restricted sources, but analogous compounds and patent literature provide a reliable basis for the synthetic approach outlined.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluoro-2-methylphenyl)acetonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating mixtures (HNO3/H2SO4) are commonly used.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Primary amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(3,4-Difluoro-2-methylphenyl)acetonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluoro-2-methylphenyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoromethylphenyl group can enhance binding affinity and selectivity towards certain targets, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Structural and Electronic Properties

Key structural analogs include difluoro-, chloro-, and methoxy-substituted phenylacetonitriles. Differences in substituent positions and electronegativity significantly alter molecular properties:

Electronic Effects :

- Fluorine : Electron-withdrawing via inductive effects, reducing electron density on the aromatic ring. This increases stability toward electrophilic substitution but may hinder nucleophilic attacks.

- Methyl (CH3) : Electron-donating via hyperconjugation, counterbalancing fluorine’s inductive effects. The steric bulk of CH3 may hinder reactions at the ortho position.

- Chlorine : Less electronegative than F but larger, causing steric hindrance and moderate electron withdrawal.

- Methoxy (OCH3) : Strongly electron-donating via resonance, increasing ring reactivity toward electrophiles.

DFT Calculations :

Studies on similar compounds (e.g., ) reveal that substituents significantly influence HOMO-LUMO energy gaps and charge distribution. For example:

Physicochemical Properties

Substituents critically impact solubility, lipophilicity (logP), and melting/boiling points:

Key Observations :

- Fluorine vs. Chlorine : Chlorinated analogs exhibit higher logP due to increased hydrophobicity.

- Methoxy Group : Enhances water solubility via hydrogen bonding.

- Methyl Group: Increases lipophilicity compared to non-methylated difluoro derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.